Jungianol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

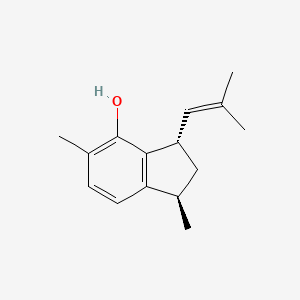

Jungianol, also known as this compound, is a useful research compound. Its molecular formula is C15H20O and its molecular weight is 216.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Synthesis

1. Total Synthesis of Jungianol

The total synthesis of this compound has been achieved through several methodologies, including a six-step sequence that starts with 2-methylfuran and crotonaldehyde. This approach employs gold-catalyzed reactions, demonstrating an efficient pathway for synthesizing this compound, which can be further modified for various applications .

2. Synthetic Routes

- FeCl3-Catalyzed Prins-Type Cyclization : This method has been successfully applied to synthesize highly substituted indenes, including this compound. The cyclization reaction shows promise in producing complex molecular architectures relevant in drug design .

- Gold-Catalyzed Propargyl Claisen Rearrangement : This method has been utilized to produce this compound efficiently, highlighting the versatility of gold catalysis in organic synthesis .

1. Antimicrobial Properties

this compound exhibits significant antifungal activity. Research indicates that derivatives of this compound have been synthesized and tested against various fungal strains, showing promising results as potential agricultural fungicides .

2. Neuropharmacological Effects

Studies have indicated that this compound and its derivatives may act as serotonin receptor agonists, particularly targeting the 5-HT6 receptor. This suggests potential applications in treating neurological disorders such as depression and anxiety .

Case Study 1: Synthesis and Biological Evaluation

A study conducted on the synthesis of this compound derivatives aimed to evaluate their biological activity against specific fungal pathogens. The results showed that certain derivatives exhibited enhanced antifungal properties compared to the parent compound, indicating a pathway for developing new antifungal agents.

Case Study 2: Neuropharmacological Screening

A series of this compound analogs were screened for their activity on serotonin receptors. The findings revealed that some compounds displayed selective agonistic activity at the 5-HT6 receptor, suggesting potential therapeutic uses in managing mood disorders.

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Yield (%) | Application |

|---|---|---|---|

| FeCl3-Catalyzed Cyclization | FeCl3 | High | Total synthesis of this compound |

| Gold-Catalyzed Rearrangement | Gold Catalyst | Moderate | Synthesis of this compound derivatives |

| Palladium-Catalyzed Reactions | Palladium | Variable | Synthesis of indene derivatives |

特性

分子式 |

C15H20O |

|---|---|

分子量 |

216.32 g/mol |

IUPAC名 |

(1R,3S)-1,5-dimethyl-3-(2-methylprop-1-enyl)-2,3-dihydro-1H-inden-4-ol |

InChI |

InChI=1S/C15H20O/c1-9(2)7-12-8-11(4)13-6-5-10(3)15(16)14(12)13/h5-7,11-12,16H,8H2,1-4H3/t11-,12-/m1/s1 |

InChIキー |

RDMPWGDHXGLLAE-VXGBXAGGSA-N |

異性体SMILES |

C[C@@H]1C[C@H](C2=C1C=CC(=C2O)C)C=C(C)C |

正規SMILES |

CC1CC(C2=C1C=CC(=C2O)C)C=C(C)C |

同義語 |

epi-jungianol jungianol |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。